3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE
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Overview
Description
3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Final coupling and hydrochloride formation: The final product is obtained by coupling the intermediate compounds and converting the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group or the aromatic ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzo[d]thiazole derivatives.
Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- N-(2-(dimethylamino)ethyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
Uniqueness
The presence of the fluorine atom in 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE may enhance its biological activity and stability compared to similar compounds. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2.ClH/c1-23(2)11-12-24(20-22-17-9-8-15(21)14-18(17)28-20)19(25)10-13-29(26,27)16-6-4-3-5-7-16;/h3-9,14H,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGAPWDNCIWJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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